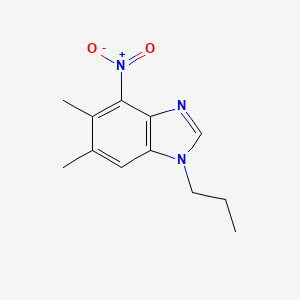

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole

Description

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its broad range of chemical and biological properties

Properties

IUPAC Name |

5,6-dimethyl-4-nitro-1-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-4-5-14-7-13-11-10(14)6-8(2)9(3)12(11)15(16)17/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXFEGEBRCJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=C(C(=C2[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole typically involves the condensation of appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole-2-thiol with 1-bromo-3-nitropropane under basic conditions to introduce the nitro and propyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nitration, alkylation, and cyclization steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Amino derivatives: Formed by reduction of the nitro group.

Hydroxyl derivatives: Formed by oxidation of the methyl groups.

Substituted benzimidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5,6-dimethyl-1H-benzimidazole: Lacks the nitro and propyl groups, resulting in different chemical and biological properties.

4-nitro-1-propyl-1H-benzimidazole: Lacks the methyl groups, affecting its reactivity and applications.

5,6-dimethyl-4-nitro-1H-benzimidazole: Lacks the propyl group, leading to variations in its chemical behavior.

Uniqueness

5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, along with the propyl chain, makes it a versatile compound for various applications.

Biological Activity

5,6-Dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores its biological activity based on recent research findings, including anticholinesterase properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15N3O2

- Molecular Weight : 233.27 g/mol

- CAS Number : 338423-41-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticholinesterase Activity : This compound exhibits moderate anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

- Serotonin Receptor Modulation : It has been studied for its binding affinity to serotonin receptors (5-HTR), particularly 5-HT4R and 5-HT6R. These receptors are involved in cognitive functions and mood regulation. Compounds that modulate these receptors may offer therapeutic benefits in treating cognitive impairments and mood disorders .

Anticholinesterase Activity

A study conducted using the Ellman method demonstrated that 5,6-dimethyl-4-nitro-1-propyl-1H-benzimidazole inhibits AChE effectively. The results indicated a mixed type of inhibition, suggesting that the compound could be a potential candidate for developing new AChE inhibitors .

Serotonin Receptor Interaction

Molecular modeling studies revealed that this compound binds effectively to serotonin receptors, which could enhance cognitive function and memory retention. The compound's ability to interact with these receptors suggests it may play a role in neuroprotection and cognitive enhancement .

Neuroprotective Effects

In preclinical trials, derivatives of benzimidazole have shown neuroprotective effects against amyloid-beta-induced neuronal damage. For instance, treatment with 5,6-dimethyl-4-nitro-1-propyl-1H-benzimidazole resulted in improved synaptic function and reduced apoptosis in neuronal cultures exposed to neurotoxic agents .

Antimicrobial Potential

Research also indicates that benzimidazole derivatives possess antimicrobial properties. In vitro studies demonstrated that 5,6-dimethyl-4-nitro-1-propyl-1H-benzimidazole exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential use as an antimicrobial agent.

Comparative Analysis

| Compound Name | Anticholinesterase Activity | Serotonin Receptor Binding | Antimicrobial Activity |

|---|---|---|---|

| 5,6-Dimethyl-4-nitro-1-propyl-1H-benzimidazole | Moderate | Effective | Significant |

| 5,6-Dimethylbenzimidazole | Low | Moderate | Moderate |

| 4-Nitrobenzimidazole | High | Low | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-dimethyl-4-nitro-1-propyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or ketones under oxidative conditions. Key steps include:

- Catalyst selection : Trimethylsilyl chloride or ammonium salts improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability during nitration .

- Substituent introduction : Sequential alkylation (propyl group) and nitration (at position 4) require controlled temperature (0–5°C for nitration) to avoid byproducts .

- Characterization : Confirm structure via /-NMR (e.g., nitro-group resonance at δ 8.2–8.5 ppm) and elemental analysis .

Q. How do the methyl, nitro, and propyl substituents influence the compound’s physicochemical properties?

- Steric and electronic effects :

- 5,6-Dimethyl groups : Enhance planarity of the benzimidazole core, improving DNA intercalation potential .

- 4-Nitro group : Increases electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .

- 1-Propyl chain : Modifies lipophilicity (logP ~2.8), impacting membrane permeability .

- Stability : Nitro groups may reduce thermal stability; storage at –20°C in inert atmospheres is recommended .

Q. What spectroscopic and chromatographic methods are used to validate purity and structure?

- Primary techniques :

- NMR : -NMR confirms propyl chain integration (triplet at δ 0.9 ppm for –CH) and nitro-group absence of coupling .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with UV detection at 254 nm .

- IR : Nitro stretching vibrations at ~1520 cm .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., over-nitration or dealkylation)?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves nitro-group regioselectivity .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the propyl chain during nitration .

- Catalyst screening : Pd(OAc)/benzimidazole ligand systems enhance coupling efficiency in multi-step syntheses .

- Troubleshooting : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) to detect intermediates .

Q. What in vitro and in vivo models are suitable for evaluating biological activity (e.g., anticancer or antimicrobial)?

- Pharmacological assays :

- Antioxidant activity : DPPH radical scavenging (IC compared to BHT; target IC <10 µg/mL) .

- Analgesic potential : Acetic acid-induced writhing in mice (dose: 50 mg/kg; >85% inhibition vs. diclofenac) .

- Anticancer screening : MTT assay against MDA-MB-231 (IC benchmarking against camptothecin) .

- Mechanistic studies : Molecular docking into EGFR-TK (PyMOL) to predict binding affinity .

Q. How do structural modifications at positions 1, 2, and 5/6 affect structure-activity relationships (SAR)?

- SAR insights :

- Position 1 (propyl) : Longer alkyl chains (e.g., butyl) increase cytotoxicity but reduce solubility .

- Position 2 : Substitution with thiazole-triazole hybrids enhances DNA minor-groove binding (∆G ~–9.2 kcal/mol) .

- Positions 5/6 (methyl) : Critical for mimicking vitamin B-like activity; removal abolishes antioxidant effects .

- Computational tools : 2D-QSAR models (Molinspiration) correlate logP and polar surface area with activity .

Q. What strategies mitigate stability challenges (e.g., nitro-group reduction or photodegradation)?

- Stabilization approaches :

- Light-sensitive storage : Amber vials and nitrogen blankets prevent nitro-to-amine reduction .

- Co-crystallization : With succinic acid improves thermal stability (melting point >200°C) .

- Degradation studies : Accelerated stability testing (40°C/75% RH) monitors impurity profiles via LC-MS .

Q. How can advanced analytical techniques resolve contradictions in reported biological data?

- Case example : Discrepancies in IC values for similar derivatives may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.